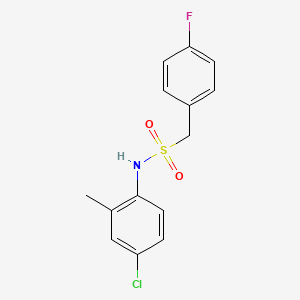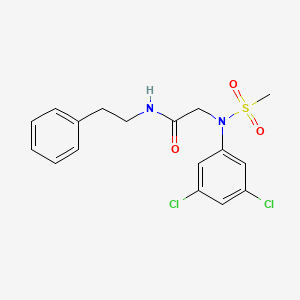
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide is a complex organic compound characterized by the presence of dichlorophenyl, methylsulfonyl, and phenylethyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3,5-dichlorophenyl derivative, followed by the introduction of the methylsulfonyl group. The final step involves the attachment of the phenylethyl group to the glycinamide backbone. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N2-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as flow microreactors can enhance the sustainability and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the phenylethyl group, which may affect its chemical properties and biological activities.
N~2~-(3,5-dichlorophenyl)-N-(2-phenylethyl)glycinamide:
N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide: Lacks the dichlorophenyl group, which may alter its overall chemical behavior and effectiveness in various applications.
The uniqueness of N2-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide lies in the combination of these functional groups, which confer specific chemical and biological properties that make it valuable for research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-25(23,24)21(16-10-14(18)9-15(19)11-16)12-17(22)20-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVPOHPPYSHXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367542 |
Source


|
| Record name | STK117144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6223-18-3 |
Source


|
| Record name | STK117144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
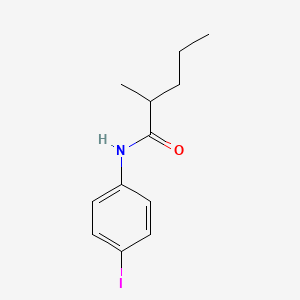
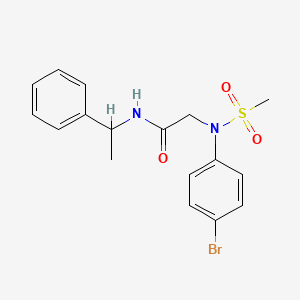

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5038821.png)
![[4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride](/img/structure/B5038824.png)
![N-[(4-fluorophenyl)methyl]-N'-(2-methylphenyl)oxamide](/img/structure/B5038828.png)

![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)
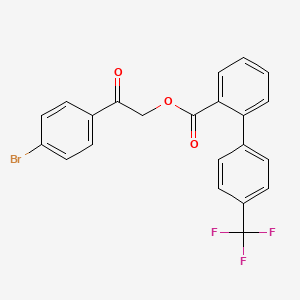
![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5038862.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5038865.png)

